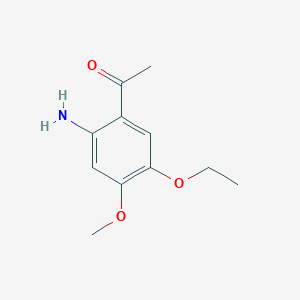
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an acetyl group at the second position, an ethoxy group at the fourth position, and a methoxy group at the fifth position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) can be achieved through several synthetic routes. One common method involves the acetylation of 4-ethoxy-5-methoxyaniline using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete acetylation.
Another approach involves the use of Friedel-Crafts acylation, where 4-ethoxy-5-methoxyaniline is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method also requires careful control of reaction conditions to prevent over-acylation and ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality and high throughput. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to remove impurities and obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aniline derivatives.
Industry: Used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in acetylation reactions, modifying the activity of target proteins. The ethoxy and methoxy groups can influence the compound’s solubility and binding affinity, affecting its overall biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-5-methoxyaniline: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.
2-Acetyl-4-methoxyaniline: Lacks the ethoxy group, affecting its solubility and interaction with molecular targets.
2-Acetyl-5-methoxyaniline:
Uniqueness
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
127285-49-8 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(2-amino-5-ethoxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11-5-8(7(2)13)9(12)6-10(11)14-3/h5-6H,4,12H2,1-3H3 |
InChI Key |
JKSXBLIVKGXQPE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C(=O)C)N)OC |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)C)N)OC |
Synonyms |
Ethanone, 1-(2-amino-5-ethoxy-4-methoxyphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















